molecular formula C14H10BrFO2 B4111780 4-fluorobenzyl 4-bromobenzoate

4-fluorobenzyl 4-bromobenzoate

Cat. No. B4111780
M. Wt: 309.13 g/mol
InChI Key: PCOHWECECDMXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzyl 4-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzoate ester family and has a molecular formula of C14H10BrFO2. In

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 4-bromobenzoate is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, it has been demonstrated to modulate the activity of various kinase signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
4-fluorobenzyl 4-bromobenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In vivo studies have demonstrated that this compound exhibits potent anti-tumor activity in xenograft mouse models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluorobenzyl 4-bromobenzoate is its high potency and selectivity towards various biological targets. Additionally, this compound exhibits favorable pharmacokinetic properties, such as high solubility and low toxicity. However, one of the limitations of this compound is its relatively high cost, which may hinder its widespread use in research laboratories.

Future Directions

There are various future directions for the research of 4-fluorobenzyl 4-bromobenzoate. One of the potential areas of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Furthermore, the potential applications of this compound in drug discovery and material science should be explored further. Finally, the development of more cost-effective synthesis methods may enable the widespread use of this compound in various research laboratories.
Conclusion
In conclusion, 4-fluorobenzyl 4-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of 4-fluorobenzyl alcohol with 4-bromobenzoic acid in the presence of a dehydrating agent. This compound exhibits potent anticancer, anti-inflammatory, anti-bacterial, and anti-viral properties. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. This compound exhibits favorable pharmacokinetic properties, but its high cost may hinder its widespread use in research laboratories. There are various future directions for the research of 4-fluorobenzyl 4-bromobenzoate, including the optimization of the synthesis method, elucidation of its mechanism of action, and exploration of its potential applications in drug discovery and material science.

Scientific Research Applications

4-fluorobenzyl 4-bromobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. Furthermore, it has been demonstrated to possess anti-inflammatory, anti-bacterial, and anti-viral properties. In material science, 4-fluorobenzyl 4-bromobenzoate has been utilized as a building block for the synthesis of various polymers and liquid crystals. In organic synthesis, this compound has been employed as a reagent for the preparation of various functionalized benzoate esters.

properties

IUPAC Name

(4-fluorophenyl)methyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-5-3-11(4-6-12)14(17)18-9-10-1-7-13(16)8-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOHWECECDMXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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